3-ヒドロキシフルニトラゼパム

概要

説明

3-ヒドロキシフルニトラゼパムは、強力な催眠作用、鎮静作用、抗不安作用、および筋弛緩作用で知られるベンゾジアゼピンであるフルニトラゼパムの誘導体です . フルニトラゼパムを含むベンゾジアゼピンは、不安障害や不眠症の治療に広く用いられています . ベンゾジアゼピン環の3位における水酸化は、この化合物に独自の薬理学的特性をもたらします。

2. 製法

合成経路と反応条件: 3-ヒドロキシフルニトラゼパムの合成は、通常、フルニトラゼパムの水酸化を伴います。 一般的な方法の1つは、カラム反応器で容易に処理できる酸化剤を用いて、ベンゾジアゼピン骨格の3位を直接アセトキシ化するものです . この方法は、有意な副反応を引き起こすことなく、効率的かつ選択的な水酸化を保証します。

工業的生産方法: 3-ヒドロキシフルニトラゼパムの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 連続フロー化学は、プロセス効率とスケーラビリティを高めるために頻繁に採用されます . この方法は、反応条件を正確に制御することを可能にし、最終生成物の収率と純度を高めます。

科学的研究の応用

3-Hydroxy Flunitrazepam has several scientific research applications:

作用機序

3-ヒドロキシフルニトラゼパムは、GABA-A受容体に結合したベンゾジアゼピン受容体BNZ1およびBNZ2に結合することにより作用を発揮します . この結合は、抑制性神経伝達物質であるGABAのGABA受容体に対する親和性を高めることにより、GABAの効果を高めます . 塩化物チャネルの開放は、細胞膜の過分極をもたらし、細胞のさらなる興奮を防ぎます . この機構は、この化合物の鎮静作用、抗不安作用、および筋弛緩作用の基盤となっています。

類似化合物:

フルニトラゼパム: 強力な催眠作用と鎮静作用で知られる元の化合物.

ジアゼパム: 抗不安作用と筋弛緩作用が同様の別のベンゾジアゼピン.

ロラゼパム: 強力な鎮静作用と健忘作用で知られています.

ニトラゼパム: 主に催眠作用のために使用されます.

3-ヒドロキシフルニトラゼパムの独自性: 3位における水酸化は、この化合物に独自の薬物動態学的および薬力学的特性をもたらします。 この修飾は、代謝、作用時間、およびGABA受容体との相互作用を変化させる可能性があり、元の化合物や他のベンゾジアゼピンとは異なるものになっています .

Safety and Hazards

将来の方向性

Understanding the metabolism of flunitrazepam, including the production of 3-Hydroxyflunitrazepam, may lead to the development of new analytical strategies for early detection . This is particularly relevant as flunitrazepam is sometimes used illicitly to facilitate sexual assault, and is typically present in very low concentrations in blood and urine in these cases .

生化学分析

Biochemical Properties

3-Hydroxyflunitrazepam plays a crucial role in biochemical reactions, particularly in the metabolism of flunitrazepam. It is formed through the hydroxylation of flunitrazepam by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . These enzymes facilitate the conversion of flunitrazepam to 3-Hydroxyflunitrazepam, which can then undergo further metabolic transformations. The interactions between 3-Hydroxyflunitrazepam and these enzymes are essential for its formation and subsequent metabolism.

Cellular Effects

3-Hydroxyflunitrazepam exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with gamma-aminobutyric acid (GABA) receptors, particularly GABAA receptors, enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . This modulation of GABAergic signaling pathways can impact neuronal activity and overall cellular function.

Molecular Mechanism

The molecular mechanism of 3-Hydroxyflunitrazepam involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to benzodiazepine receptors, which are coupled to GABAA receptors, enhancing the affinity of GABA for its receptor . This binding opens chloride channels, resulting in hyperpolarization of the cell membrane and inhibition of neuronal excitation. Additionally, 3-Hydroxyflunitrazepam may influence the expression of genes involved in GABAergic signaling and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxyflunitrazepam can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its pharmacological activity . Long-term exposure to 3-Hydroxyflunitrazepam may result in alterations in cellular function, including changes in receptor sensitivity and gene expression.

Dosage Effects in Animal Models

The effects of 3-Hydroxyflunitrazepam vary with different dosages in animal models. At therapeutic doses, the compound exhibits sedative and anxiolytic effects, while higher doses can lead to toxic or adverse effects . Animal studies have shown that excessive doses of 3-Hydroxyflunitrazepam can cause respiratory depression, motor impairment, and other toxicological effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use.

Metabolic Pathways

3-Hydroxyflunitrazepam is involved in several metabolic pathways, including N-demethylation, 3-hydroxylation, nitro-reduction, and further N-acetylation . These pathways involve interactions with various enzymes, such as CYP2C19 and CYP3A4, which facilitate the conversion of flunitrazepam to its metabolites. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, genetic variations, and drug interactions.

Transport and Distribution

The transport and distribution of 3-Hydroxyflunitrazepam within cells and tissues are mediated by its lipophilic nature and interactions with transporters and binding proteins . The compound is rapidly absorbed and distributed to various tissues, including the brain, where it exerts its pharmacological effects. The localization and accumulation of 3-Hydroxyflunitrazepam can be influenced by factors such as blood-brain barrier permeability and tissue-specific transport mechanisms.

Subcellular Localization

3-Hydroxyflunitrazepam is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals may also play a role in directing 3-Hydroxyflunitrazepam to specific organelles, influencing its pharmacological and toxicological effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Flunitrazepam typically involves the hydroxylation of Flunitrazepam. One common method is the direct acetoxylation of the 3-position of the benzodiazepine backbone using an oxidant that can be easily handled in a column reactor . This method ensures efficient and selective hydroxylation without causing significant side reactions.

Industrial Production Methods: Industrial production of 3-Hydroxy Flunitrazepam follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to enhance the efficiency and scalability of the process . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

反応の種類: 3-ヒドロキシフルニトラゼパムは、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下では、ヒドロキシル基をさらに酸化してケトンまたはカルボン酸を生成することができます。

還元: この化合物は、ヒドロキシル基を除去して元のフルニトラゼパムに戻すことができます。

置換: ヒドロキシル基は、ハロゲンやアルキル基などの他の官能基で置換され、異なる誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

置換: ハロゲン化は、塩化チオニル(SOCl2)または三臭化リン(PBr3)などの試薬を使用して達成できます。

主な生成物:

酸化: ケトンまたはカルボン酸の生成。

還元: フルニトラゼパムの生成。

置換: ハロゲン化またはアルキル化誘導体の生成。

4. 科学研究への応用

3-ヒドロキシフルニトラゼパムは、いくつかの科学研究に応用されています。

類似化合物との比較

Flunitrazepam: The parent compound, known for its potent hypnotic and sedative effects.

Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.

Lorazepam: Known for its strong sedative and amnesic effects.

Nitrazepam: Used primarily for its hypnotic properties.

Uniqueness of 3-Hydroxy Flunitrazepam: The hydroxylation at the 3-position introduces unique pharmacokinetic and pharmacodynamic properties to the compound. This modification can alter its metabolism, duration of action, and interaction with GABA receptors, making it distinct from its parent compound and other benzodiazepines .

特性

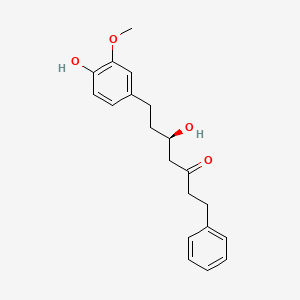

IUPAC Name |

5-(2-fluorophenyl)-3-hydroxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O4/c1-19-13-7-6-9(20(23)24)8-11(13)14(18-15(21)16(19)22)10-4-2-3-5-12(10)17/h2-8,15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTUBZKMFRILQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NC(C1=O)O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987073 | |

| Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67739-71-3 | |

| Record name | 3-Hydroxyflunitrazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67739-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyflunitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067739713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYFLUNITRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ7TC72WAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate](/img/structure/B1202618.png)